

# N-propyl-3-(trifluoromethyl)aniline IUPAC name

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Compound of Interest

Compound Name: N-propyl-3-(trifluoromethyl)aniline

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An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline

This guide provides a comprehensive overview of **N-propyl-3-(trifluoromethyl)aniline**, a key fluorinated amine intermediate in the development of pharmaceuticals and agrochemicals. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its role as a versatile chemical building block.

## **Compound Identification**

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **N-propyl-3-(trifluoromethyl)aniline**.[1][2] It is also known by synonyms such as 3-Amino-N-propylbenzotrifluoride and PROPYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE.[3][4]

# **Physicochemical Properties**

The structural and chemical properties of **N-propyl-3-(trifluoromethyl)aniline** are summarized below. These properties are crucial for its application in organic synthesis and for predicting its behavior in various chemical environments.

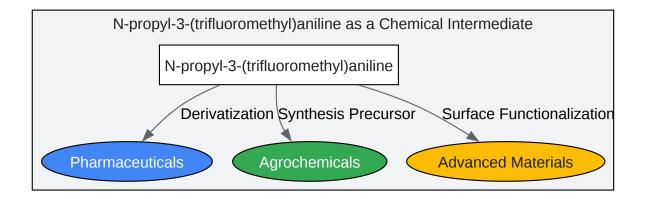


Property	Value	Reference
CAS Number	887590-37-6	[3][5]
Molecular Formula	C10H12F3N	[3][6]
Molecular Weight	203.2 g/mol	[3][5]
Boiling Point	235.3 ± 40.0 °C (Predicted)	[4]
Density	1.158 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
рКа	4.11 ± 0.25 (Predicted)	[4]
LogP	3.60030	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bonds	3	[3]
Exact Mass	203.09218387	[3]

# **Role in Chemical Synthesis**

N-propyl-3-(trifluoromethyl)aniline is a pivotal building block for synthesizing more complex organic molecules, particularly for pharmaceutical and agrochemical applications.[5] The presence of the trifluoromethyl (-CF<sub>3</sub>) group, a strong electron-withdrawing group, and the N-propylamino (-NHC<sub>3</sub>H<sub>7</sub>) group, an activating ortho-, para-director, creates a unique electronic profile on the aromatic ring. This influences the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, allowing for controlled functionalization.[5] Its structure is valuable for introducing the 3-(trifluoromethyl)aniline moiety into larger molecules, which can enhance biological activity and metabolic stability.[5]





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Role of the compound as a versatile building block.

The trifluoromethyl group is a feature found in many active pharmaceutical ingredients, where it can improve properties like lipophilicity and metabolic stability.[7] Derivatives of trifluoromethylaniline have shown potential in various therapeutic areas, including anticancer and antimicrobial research.[7][8][9]

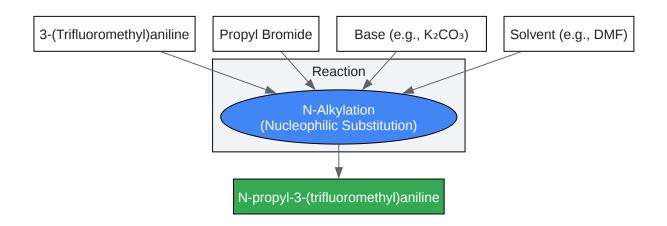
## **Experimental Protocol: Synthesis**

The primary and most direct method for synthesizing **N-propyl-3-(trifluoromethyl)aniline** is through the N-alkylation of 3-(trifluoromethyl)aniline.[5]

## **Reaction Principle**

The synthesis is a nucleophilic substitution reaction where the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide.[5] A base is used to deprotonate the aniline's amino group, increasing its nucleophilicity.





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General workflow for the synthesis of the title compound.

## **Materials and Reagents**

- 3-(Trifluoromethyl)aniline
- Propyl bromide (or propyl iodide)
- Potassium carbonate (K2CO3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Potassium iodide (KI), catalytic amount (optional, enhances reactivity with propyl bromide)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography



Hexane and Ethyl acetate for elution

### **Procedure**

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
- Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. If using, add a catalytic amount of potassium iodide (approx. 0.1 eq).
- Reagent Addition: Add propyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
- Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain stirring for 12-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). Careful temperature control is crucial to minimize the formation of the N,N-dipropylated byproduct.[5]
- Work-up:
  - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
  - Pour the reaction mixture into water and extract with diethyl ether (3x).
  - Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-propyl-3-(trifluoromethyl)aniline.

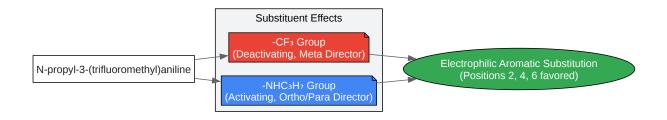
# **Chemical Reactivity and Structural Influence**

The reactivity of the **N-propyl-3-(trifluoromethyl)aniline** aromatic ring is governed by the interplay between its two substituents.



- Trifluoromethyl Group (-CF<sub>3</sub>): This is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director.[5]
- N-propylamino Group (-NHC₃H₂): This is an electron-donating group, which activates the ring towards electrophilic substitution and is an ortho-, para-director.[5]

The activating effect of the N-propylamino group typically dominates, directing incoming electrophiles to positions 2, 4, and 6 (ortho and para to the amino group). This predictable reactivity allows chemists to use the compound as a scaffold for building more complex, multisubstituted aromatic structures.



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Logical diagram of substituent effects on reactivity.

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